2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-phenyl-2H-indole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-phenyl-2H-indole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-phenyl-2H-indole-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of a hydrazine derivative with an indole-2-carboxylic acid derivative under controlled conditions. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also crucial aspects of industrial synthesis to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-phenyl-2H-indole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce various reduced forms of the original compound.
Scientific Research Applications
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-phenyl-2H-indole-5-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-phenyl-2H-indole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(3Z)-5-Tert-butyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]-N’-(4-chlorophenyl)urea
- N-[(3E)-2-(1-Cyclopropylethyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-2-[2-(5-methyl-1,2,4-oxadiazol-3-yl)-1-pyrrolidinyl]acetamide
Uniqueness
What sets 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-phenyl-2H-indole-5-carboxamide apart from similar compounds is its unique combination of a pyrazole ring and an indole moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
827317-69-1 |
---|---|
Molecular Formula |
C18H14N4O |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
N-phenyl-2-(1H-pyrazol-5-yl)-1H-indole-5-carboxamide |
InChI |
InChI=1S/C18H14N4O/c23-18(20-14-4-2-1-3-5-14)12-6-7-15-13(10-12)11-17(21-15)16-8-9-19-22-16/h1-11,21H,(H,19,22)(H,20,23) |
InChI Key |
ZVBYBRRQTVNJLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)NC(=C3)C4=CC=NN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.